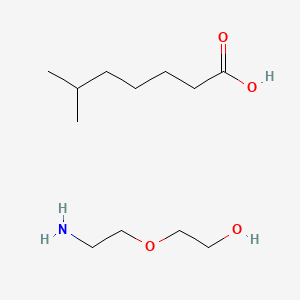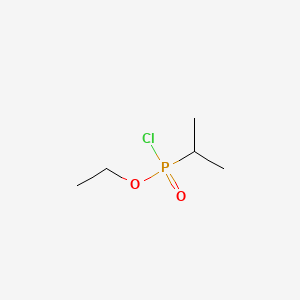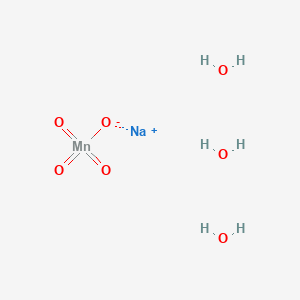
Einecs 298-620-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 298-620-1 ist eine chemische Verbindung, die im Europäischen Verzeichnis der bestehenden kommerziellen chemischen Stoffe (EINECS) aufgeführt ist. Dieses Verzeichnis enthält Stoffe, die zwischen dem 1. Januar 1971 und dem 18. September 1981 auf dem Markt der Europäischen Gemeinschaft waren . Die Verbindung ist für ihre einzigartigen Eigenschaften und Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt.
Herstellungsmethoden
Die Herstellung von this compound beinhaltet spezifische Synthesewege und Reaktionsbedingungen. Industrielle Produktionsmethoden umfassen in der Regel:
Synthesewege: Die Verbindung wird durch eine Reihe chemischer Reaktionen synthetisiert, wobei häufig Katalysatoren verwendet werden, um die Reaktionsgeschwindigkeit und die Ausbeute zu erhöhen.
Reaktionsbedingungen: Diese Reaktionen werden unter kontrollierten Temperaturen und Drücken durchgeführt, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Industrielle Produktion: Großtechnische Produktionsmethoden können kontinuierliche Durchflussreaktoren und andere fortschrittliche Technologien umfassen, um die Effizienz zu maximieren und Abfall zu minimieren.
Vorbereitungsmethoden
The preparation of Einecs 298-620-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions, often involving the use of catalysts to enhance reaction rates and yields.
Reaction Conditions: These reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production: Large-scale production methods may involve continuous flow reactors and other advanced technologies to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Einecs 298-620-1 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.
Substitution: Substitutionsreaktionen finden häufig in Gegenwart von Halogenen oder anderen Substituenten statt und führen zur Bildung neuer Verbindungen.
Häufige Reagenzien und Bedingungen: Diese Reaktionen erfordern in der Regel spezifische Reagenzien und Bedingungen, wie saure oder basische Umgebungen, um effizient abzulaufen.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Produkte können je nach den verwendeten spezifischen Reagenzien und Bedingungen stark variieren.
Wissenschaftliche Forschungsanwendungen
Einecs 298-620-1 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Die Verbindung kann in biologischen Studien verwendet werden, um zelluläre Prozesse und Interaktionen zu untersuchen.
Medizin: Die Forschung zu ihren potenziellen therapeutischen Wirkungen und Anwendungen in der Arzneimittelentwicklung ist im Gange.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Diese Interaktionen können je nach dem Kontext, in dem die Verbindung verwendet wird, zu verschiedenen biochemischen und physiologischen Wirkungen führen. Die detaillierten molekularen Mechanismen sind noch nicht vollständig geklärt, aber es wird vermutet, dass sie die Bindung an spezifische Rezeptoren oder Enzyme beinhalten .
Wirkmechanismus
The mechanism of action of Einecs 298-620-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The detailed molecular mechanisms are still under investigation, but they are believed to involve binding to specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
Einecs 298-620-1 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:
Ähnliche Verbindungen: Verbindungen wie Einecs 203-770-8 (Amylnitrit) und Einecs 234-985-5 (Bismuttetroxid) teilen einige chemische Eigenschaften, unterscheiden sich jedoch in ihren spezifischen Anwendungen und Wirkungen.
Einzigartigkeit: this compound zeichnet sich durch seine spezifische Reaktivität und die Bandbreite an Anwendungen aus, die es in verschiedenen wissenschaftlichen Bereichen unterstützt.
Eigenschaften
CAS-Nummer |
93820-41-8 |
|---|---|
Molekularformel |
C12H27NO4 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
2-(2-aminoethoxy)ethanol;6-methylheptanoic acid |
InChI |
InChI=1S/C8H16O2.C4H11NO2/c1-7(2)5-3-4-6-8(9)10;5-1-3-7-4-2-6/h7H,3-6H2,1-2H3,(H,9,10);6H,1-5H2 |
InChI-Schlüssel |
WAVZMTWAMILXLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCC(=O)O.C(COCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















